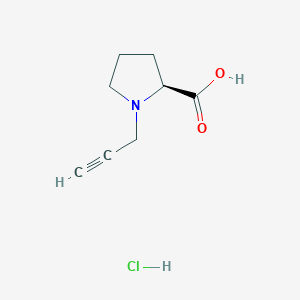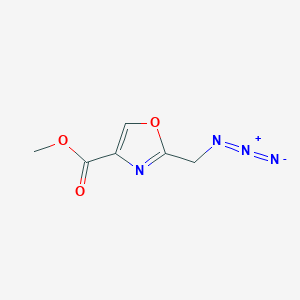
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also known as FETP, is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless solid that is soluble in water, making it an ideal compound for a variety of research applications. FETP is used in a variety of fields including organic synthesis, drug development, and biochemistry. In
Scientific Research Applications
Trifluoromethylpyrazoles in Medicinal Chemistry
Trifluoromethylpyrazoles have been identified as significant for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This makes trifluoromethylpyrazoles a focal point in the development of novel anti-inflammatory and antibacterial agents with the potential for minimal side effects (Kaur et al., 2015).
Advances in Aqueous Fluoroalkylation
The evolution of fluoroalkylation techniques, especially in aqueous media, highlights the importance of incorporating fluorinated functionalities into pharmaceuticals, agrochemicals, and materials to modify their physical, chemical, and biological properties. Environmentally friendly fluoroalkylation reactions, including trifluoromethylation and other conversions, are increasingly explored, enhancing green chemistry applications (Song et al., 2018).
Environmental and Regulatory Perspective on Fluoropolymers
Fluoropolymers, including fluorinated substances like per- and polyfluoroalkyl substances (PFAS), are scrutinized for their environmental persistence and potential bioaccumulative properties. Research distinguishes high molecular weight fluoropolymers for their thermal, chemical, and biological stability, emphasizing that these materials do not significantly bioaccumulate or pose a high environmental risk. This distinction supports the development of safer fluoropolymer applications while addressing environmental and regulatory concerns (Henry et al., 2018).
Anticancer Applications of Pyrazoline Derivatives
Pyrazoline derivatives, including those with trifluoromethyl groups, are explored for their anticancer properties. The structural diversity of pyrazolines allows for the synthesis of compounds with significant biological activity, underscoring the potential of these derivatives in developing new anticancer agents (Ray et al., 2022).
Microbial Degradation of Fluorinated Alkyl Substances
Understanding the microbial degradation of fluorinated alkyl substances is crucial for assessing environmental fate and the effectiveness of bioremediation strategies. Research into the biodegradation pathways, half-lives, and defluorination potential of these substances helps in evaluating their environmental impact and the potential for reducing their persistence through microbial action (Liu & Avendaño, 2013).
properties
IUPAC Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N3/c8-1-2-14-4-5(3-12)6(13-14)7(9,10)11/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNQSHLAHDXTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)





![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)




